N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Catalog No.
S11730547
CAS No.
1071360-60-5
M.F
C25H21N3O5
M. Wt
443.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[3-(4-me...

CAS Number

1071360-60-5

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide

Molecular Formula

C25H21N3O5

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C25H21N3O5/c1-16-2-4-17(5-3-16)24-27-25(33-28-24)18-6-9-20(10-7-18)32-15-23(29)26-19-8-11-21-22(14-19)31-13-12-30-21/h2-11,14H,12-13,15H2,1H3,(H,26,29)

InChI Key

QYPCVLYKGRWXSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC5=C(C=C4)OCCO5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound notable for its unique structural features, which include a benzodioxin moiety and an oxadiazole derivative. This compound has a molecular formula of C25H23N3O4 and a molecular weight of approximately 429.48 g/mol. The presence of both the benzodioxin and oxadiazole structures suggests potential pharmacological activities, making it a subject of interest in medicinal chemistry and drug discovery .

The chemical reactivity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can be explored through various synthetic pathways. Common reactions include:

  • Substitution Reactions: The oxadiazole ring can undergo nucleophilic substitutions, allowing for the introduction of diverse functional groups.
  • Coupling Reactions: The compound can participate in coupling reactions to form more complex structures or to attach other bioactive moieties.
  • Hydrolysis: The acetamide group may be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids or amines.

These reactions highlight the compound's versatility in synthetic chemistry and potential modifications for enhanced biological activity.

Preliminary studies indicate that compounds containing both the benzodioxin and oxadiazole frameworks exhibit significant biological activities, including:

  • Antimicrobial Activity: Some derivatives show effectiveness against various bacterial strains.
  • Anticancer Properties: The combination of structural motifs may enhance the ability to inhibit cancer cell proliferation.
  • Anti-diabetic Effects: Related compounds have demonstrated potential in inhibiting enzymes such as α-glucosidase, suggesting similar activities could be present .

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multi-step synthetic pathways. A general approach includes:

  • Formation of Benzodioxin Derivative: Starting from 2,3-dihydro-1,4-benzodioxin, react with appropriate acylating agents to introduce the acetamide functionality.
  • Synthesis of Oxadiazole Moiety: Utilize 4-methylphenyl hydrazine with appropriate carbonyl compounds to synthesize the oxadiazole ring.
  • Coupling Reaction: Combine the benzodioxin derivative with the oxadiazole phenol through a coupling reaction to yield the final compound.

The proposed structures of the synthesized compounds are typically confirmed using techniques such as proton-nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) .

The applications of this compound span various fields:

  • Pharmaceutical Development: Due to its potential biological activities, it can serve as a lead compound in drug development for treating infections or cancers.
  • Chemical Research: Utilized in studies exploring structure-activity relationships within medicinal chemistry.
  • Material Science: Investigated for possible applications in developing novel materials with specific properties due to its unique chemical structure .

Interaction studies are crucial for understanding how N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanistic Studies: Understanding the pathways through which the compound exerts its biological effects.

Such studies are essential for advancing this compound towards clinical applications and optimizing its therapeutic potential .

Several compounds share structural features with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-methylbenzenesulfonamideContains benzodioxin; sulfonamide groupEnzyme inhibition (α-glucosidase)
N-(2,3-dihydrobenzo[1,4]dioxin-6-ylmethyl)-N-[2-(1H-indol-3-yl)ethyl]amineBenzodioxin; indole derivativePotential anticancer activity
N-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)-2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideBenzodioxin; triazole groupAntimicrobial properties

What sets N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide apart is its dual functionality, derived from both the benzodioxin and oxadiazole components. This combination may provide synergistic effects not observed in simpler analogs, potentially leading to enhanced biological activity and specificity in therapeutic applications .

XLogP3

4.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

443.14812078 g/mol

Monoisotopic Mass

443.14812078 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-09-2024

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